2-Chloro-5-methylpyridine-4-boronic acid
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Overview
Description
2-Chloro-5-methylpyridine-4-boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a chlorinated and methylated pyridine ring, making it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s worth noting that the compound is part of the organoboron class of reagents, which are known for their stability and environmental benignity
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions , making it a valuable tool in organic synthesis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of ethers, which have been observed to catalyze the reaction . Additionally, the compound’s stability and environmental benignity make it suitable for use under a variety of conditions .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-methylpyridine-4-boronic acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound interacts with palladium in the SM coupling, where oxidative addition occurs with formally electrophilic organic groups .
Molecular Mechanism
In the Suzuki–Miyaura coupling, this compound participates in the transmetalation process, where it acts as a formally nucleophilic organic group . It is transferred from boron to palladium, forming a new Pd–C bond .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them environmentally benign organoboron reagents .
Metabolic Pathways
Boronic acids are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylpyridine-4-boronic acid typically involves the reaction of 2-Chloro-5-methylpyridine with a boron-containing reagent under specific conditions. One common method involves the use of boronic esters as intermediates, which are then hydrolyzed to yield the boronic acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Solvents: Aqueous or organic solvents like ethanol or toluene are commonly used.
Major Products
The major products formed from these reactions include various biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-5-methylpyridine-4-boronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Used in the development of biologically active compounds and drug candidates.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-5-methylpyridine-4-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise functionalization is required .
Properties
IUPAC Name |
(2-chloro-5-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZKLISKPQAJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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